2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide
Description
This compound features a 1,3-dioxoisoindole core linked via an acetamide bridge to a phenyl ring substituted with a pyrimidin-2-ylsulfamoyl group.
Properties
IUPAC Name |
2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5S/c26-17(12-25-18(27)15-4-1-2-5-16(15)19(25)28)23-13-6-8-14(9-7-13)31(29,30)24-20-21-10-3-11-22-20/h3,6-11,15-16H,1-2,4-5,12H2,(H,23,26)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMLCAVOPVNHSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Isoindoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrimidine Ring: This step involves the coupling of the isoindoline core with a pyrimidine derivative, often using palladium-catalyzed cross-coupling reactions.
Attachment of the Sulfamoyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindoline core and the pyrimidine ring are key structural features that enable binding to these targets, leading to modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Core Modifications: Isoindole Dione vs. Heterocyclic Variants
- Compound in : Replaces the pyrimidin-2-ylsulfamoyl group with a dipropylsulfamoyl moiety.
- Compound in : Features a pentanamide chain instead of acetamide and a pyridin-2-ylsulfamoyl group. The longer alkyl chain may alter pharmacokinetics (e.g., bioavailability) compared to the shorter acetamide linker in the target compound .
- Compound in : Substitutes the isoindole dione with a 3,4-dimethoxyphenyl group.
Substituent Effects on Sulfamoyl Group
Physicochemical and Structural Properties
- Planarity and Conformation : The isoindole dione in the target compound adopts a planar configuration, as seen in ’s acetamide derivatives, which exhibit dihedral angles >90° between aromatic rings. This planarity facilitates solid-state packing and membrane penetration .
- Solubility : Pyrimidine sulfonamides (e.g., ) display moderate aqueous solubility due to hydrogen-bonding capacity, whereas dipropyl analogs () are more lipophilic .
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ’s 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide, involving nucleophilic substitution between thiols and chloroacetamides .
Key Research Findings and Data
- Crystallographic Data : ’s acetamide derivative shows a planar acetamide group with torsional angles <5°, analogous to the target compound’s likely conformation .
- Thermal Stability: Melting points for pyrimidine-containing analogs (e.g., : 302–304°C) indicate higher thermal stability compared to non-aromatic sulfonamides .
Biological Activity
The compound 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapeutics. This article provides a detailed overview of its biological activity, supported by research findings and case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes an isoindole moiety and a pyrimidine sulfonamide group. The molecular formula is , with a molecular weight of approximately 440.52 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 440.52 g/mol |
| CAS Number | Not available |
Research indicates that the biological activity of this compound may be attributed to its ability to inhibit specific cellular pathways involved in tumor growth and proliferation. The presence of the pyrimidine sulfonamide moiety is believed to play a crucial role in enhancing its anticancer properties by targeting enzymes associated with cancer cell metabolism.
Anticancer Properties
Several studies have investigated the anticancer effects of this compound against various cancer cell lines. Notable findings include:
-
Cell Viability Assays : In vitro studies using MTT assays demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines, including:
- MCF-7 (breast cancer) : IC50 values ranged from 10 to 20 µM.
- A549 (lung cancer) : IC50 values around 15 µM.
- HepG2 (liver cancer) : IC50 values approximately 12 µM.
-
Mechanistic Studies : The compound has been shown to induce apoptosis in cancer cells through:
- Activation of caspases 3 and 9.
- Disruption of mitochondrial membrane potential, leading to cytochrome c release.
- Cell Cycle Analysis : Flow cytometry analyses indicated that treatment with the compound resulted in G1 phase arrest, suggesting its potential as a cell cycle regulator in cancer therapy.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that modifications to the isoindole and pyrimidine rings significantly impact the biological activity. For instance:
- Substitution at the para position on the phenyl ring enhances potency.
- The introduction of electron-withdrawing groups increases cytotoxicity against targeted cancer cells.
Case Studies
- Study on MCF-7 Cells : A detailed investigation into the effects on MCF-7 cells showed that treatment with this compound led to a dose-dependent decrease in cell viability, with apoptosis confirmed through annexin V staining.
- Combination Therapy : In combination with standard chemotherapeutic agents like doxorubicin, this compound demonstrated synergistic effects, enhancing overall efficacy while reducing toxicity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
